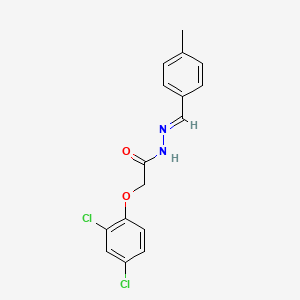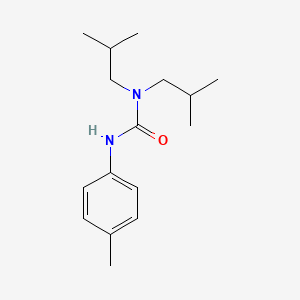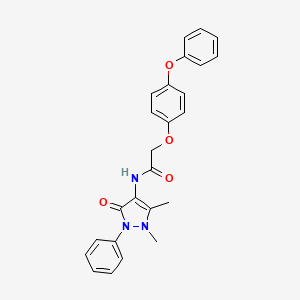![molecular formula C22H20N4OS B11687594 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11687594.png)
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a naphthyl group through a sulfanyl and hydrazide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves the condensation of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide with naphthaldehyde under reflux conditions in the presence of an acid catalyst . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile, often with a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Alkylated or acylated hydrazide derivatives.
Aplicaciones Científicas De Investigación
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to the presence of the benzimidazole moiety, which is known for its pharmacological activities.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Organic Synthesis: Employed as a building block for the synthesis of more complex molecules, including heterocyclic compounds and coordination complexes.
Mecanismo De Acción
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The benzimidazole moiety can bind to DNA or proteins, potentially inhibiting their function and leading to antimicrobial or anticancer effects . The hydrazide linkage may also play a role in chelating metal ions, which can affect various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide
Uniqueness
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles compared to other similar compounds.
Propiedades
Fórmula molecular |
C22H20N4OS |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H20N4OS/c1-2-26-20-13-6-5-12-19(20)24-22(26)28-15-21(27)25-23-14-17-10-7-9-16-8-3-4-11-18(16)17/h3-14H,2,15H2,1H3,(H,25,27)/b23-14+ |
Clave InChI |
CLCYCJPZKBYXGM-OEAKJJBVSA-N |
SMILES isomérico |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate](/img/structure/B11687530.png)
![methyl 4-{(Z)-[2-(3-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11687531.png)
![5-chloro-2-{[(2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11687538.png)
![(2E)-2-(3-ethyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethanethione](/img/structure/B11687546.png)
![2-Chloro-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B11687554.png)
![2-bromo-N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11687561.png)
![Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11687563.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687572.png)
![2-Methoxyethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11687574.png)


![N-(3-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11687601.png)
![4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11687607.png)
